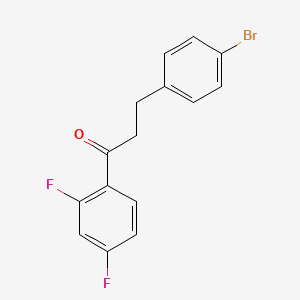
3-(4-Bromophenyl)-1-(2,4-difluorophenyl)propan-1-one
Vue d'ensemble
Description
3-(4-Bromophenyl)-1-(2,4-difluorophenyl)propan-1-one is a useful research compound. Its molecular formula is C15H11BrF2O and its molecular weight is 325.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(4-Bromophenyl)-1-(2,4-difluorophenyl)propan-1-one is a compound belonging to the class of chalcones, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H11BrF2O
- Molecular Weight : 357.21 g/mol
- CAS Number : 898761-88-1
Anticancer Activity
Chalcones, including this compound, have shown significant anticancer properties in various studies. They exert their effects through multiple mechanisms:
- Cell Cycle Arrest : Research indicates that chalcones can induce cell cycle arrest in cancer cells, particularly at the G2/M phase. This effect has been attributed to the inhibition of cyclin-dependent kinases (CDKs), leading to reduced cell proliferation.
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells. For instance, studies have demonstrated that treatment with this chalcone results in increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins such as Bcl-2.
- Inhibition of Metastasis : Some studies suggest that chalcones can inhibit the migration and invasion of cancer cells by downregulating matrix metalloproteinases (MMPs), which are crucial for extracellular matrix remodeling during metastasis.
Antimicrobial Activity
Chalcones have also been evaluated for their antimicrobial properties:
- Bacterial Inhibition : this compound has demonstrated activity against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
- Fungal Activity : In vitro studies indicate that this compound exhibits antifungal properties against pathogenic fungi, potentially through the inhibition of ergosterol biosynthesis.
Anti-inflammatory Effects
The compound shows promise as an anti-inflammatory agent:
- Cytokine Modulation : It has been found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases.
Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability with an IC50 value of approximately 15 µM. The compound induced apoptosis as evidenced by increased caspase-3 activity and DNA fragmentation assays.
Study 2: Antimicrobial Activity
In a comparative study against Gram-positive and Gram-negative bacteria, this chalcone exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL. The compound was particularly effective against Staphylococcus aureus and E. coli.
Study 3: Anti-inflammatory Action
Research involving lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages indicated that treatment with the compound significantly decreased nitric oxide (NO) production and downregulated iNOS expression, pointing towards its anti-inflammatory potential.
Propriétés
IUPAC Name |
3-(4-bromophenyl)-1-(2,4-difluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrF2O/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(17)9-14(13)18/h1-2,4-7,9H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCNEPIYFYKKGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















